(4,4-dimethyl-2-oxo-6-(benzylamino)cyclohex-1-enyl)-N-(3-(trifluoromethyl)phenyl)formamide

Description

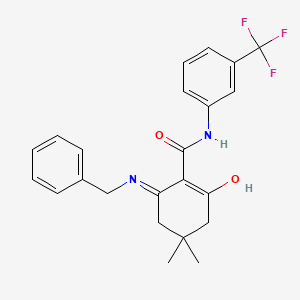

The compound "(4,4-dimethyl-2-oxo-6-(benzylamino)cyclohex-1-enyl)-N-(3-(trifluoromethyl)phenyl)formamide" features a cyclohexenone core substituted with a benzylamino group at position 6 and 4,4-dimethyl groups at the cyclohexenyl ring. The formamide linkage connects this moiety to a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name |

6-benzylimino-2-hydroxy-4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclohexene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F3N2O2/c1-22(2)12-18(27-14-15-7-4-3-5-8-15)20(19(29)13-22)21(30)28-17-10-6-9-16(11-17)23(24,25)26/h3-11,29H,12-14H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQCWWMALSXAFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=NCC2=CC=CC=C2)C1)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4,4-dimethyl-2-oxo-6-(benzylamino)cyclohex-1-enyl)-N-(3-(trifluoromethyl)phenyl)formamide is a complex organic molecule with potential biological activity. Its molecular structure includes a cyclohexene framework, a benzylamino group, and a trifluoromethyl-substituted phenyl moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H23F3N2O2

- Molecular Weight : 416.44 g/mol

- CAS Number : 7496352

The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and metabolic stability of the compound, potentially improving its interaction with biological targets .

Research indicates that compounds featuring trifluoromethyl groups often exhibit enhanced biological activities due to their ability to form strong hydrogen and halogen bonds with target proteins. This interaction increases the binding affinity and selectivity towards various biological targets, including enzymes involved in metabolic pathways .

Pharmacological Properties

-

Enzyme Inhibition :

- The compound has been evaluated for its inhibitory effects on several enzymes, including cholinesterases (AChE and BChE), β-secretase, cyclooxygenase-2 (COX-2), and lipoxygenases (LOX-5 and LOX-15). These enzymes are critical in neurodegenerative diseases and inflammatory processes.

- Preliminary studies suggest moderate inhibition of COX-2 and LOX enzymes, indicating potential anti-inflammatory properties .

- Antioxidant Activity :

- Cytotoxicity :

Study 1: Enzyme Inhibition Profile

A study conducted on derivatives similar to the target compound revealed that the introduction of electron-withdrawing groups like trifluoromethyl significantly enhanced enzyme inhibition. For instance, compounds with similar scaffolds showed IC50 values ranging from 5.4 μM to 24.3 μM against AChE and BChE .

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| 3b | 10.4 | 7.7 |

| 3e | 5.4 | 9.9 |

| 3c | 18.1 | 15.6 |

Study 2: Cytotoxicity against Cancer Cells

In a cytotoxicity assay against MCF-7 cells, the compound exhibited significant cell death at concentrations above 20 μM, indicating its potential as an anticancer agent. Further studies are needed to elucidate the precise mechanisms involved in its cytotoxic effects .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that this compound may exhibit anticancer properties due to its ability to inhibit specific cancer cell lines. Studies have shown that derivatives of similar compounds can interfere with cellular signaling pathways involved in tumor growth. For instance, a study published in Journal of Medicinal Chemistry highlighted that modifications in the benzylamino group can enhance the anticancer efficacy of cyclohexenyl derivatives .

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may act on proteases involved in various diseases. A study demonstrated that compounds with similar structural motifs effectively inhibited protease activity, suggesting that this compound could be developed into a therapeutic agent targeting protease-related conditions .

3. Antimicrobial Properties

There is emerging evidence supporting the antimicrobial activity of this compound against various bacterial strains. Preliminary studies suggest that the trifluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate bacterial membranes .

Material Science Applications

1. Polymer Synthesis

The unique chemical structure allows for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength. Research has shown that compounds with similar frameworks can be used to synthesize high-performance polymers suitable for industrial applications .

2. Nanocomposite Development

Studies have explored using this compound in nanocomposite formulations to improve electrical conductivity and thermal properties. The incorporation of such compounds into nanostructured materials has shown promising results in enhancing performance characteristics for electronic applications .

Agricultural Chemistry Applications

1. Pesticide Development

The compound's structural features are being evaluated for use in developing novel pesticides. Research indicates that similar compounds exhibit insecticidal properties against agricultural pests, making them candidates for further exploration in agrochemical formulations .

2. Plant Growth Regulators

There is potential for this compound to act as a plant growth regulator, promoting enhanced growth or resistance against environmental stresses. Initial studies suggest that modifications to the cyclohexenyl structure may yield compounds with desirable plant growth-promoting effects .

Table 1: Summary of Biological Activities

Table 2: Material Properties

Comparison with Similar Compounds

Physicochemical Properties

Comparative data for key properties are hypothesized based on structural analogs and methods from the evidence:

Methodological Considerations in Similarity Assessment

Studies emphasize that similarity metrics (e.g., Tanimoto coefficients) must account for both functional groups and stereoelectronic effects . For example:

- The benzylamino and trifluoromethyl groups contribute to π-π stacking and hydrophobic interactions, critical for target binding.

- Removing the 4,4-dimethyl groups may destabilize the cyclohexenone conformation, reducing activity .

Q & A

Basic: How can researchers optimize the synthesis of (4,4-dimethyl-2-oxo-6-(benzylamino)cyclohex-1-enyl)-N-(3-(trifluoromethyl)phenyl)formamide to maximize yield and purity?

Methodological Answer:

Synthesis optimization requires systematic adjustment of reaction parameters:

- Temperature Control : Exothermic steps (e.g., cyclization) may require gradual heating (e.g., 60–80°C) to avoid side reactions like over-oxidation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while toluene minimizes unwanted byproducts during condensation .

- Purification : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization (ethanol/water) to isolate high-purity crystals (>95% by HPLC) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

A multi-technique approach ensures accuracy:

- NMR Spectroscopy : - and -NMR confirm cyclohexenyl, benzylamino, and trifluoromethylphenyl groups. Look for key signals: δ 6.8–7.5 ppm (aromatic protons) and δ 1.2–1.5 ppm (dimethyl groups) .

- LC-MS : High-resolution MS validates molecular weight (calculated: ~434.4 g/mol; observed: [M+H]⁺ at m/z 435.2) .

- IR Spectroscopy : Bands at ~1680 cm⁻¹ (C=O stretch, formamide) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Basic: How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

Design a stability study with:

- Thermal Analysis : Use DSC to determine melting points and detect decomposition (e.g., sharp endotherm at ~180°C suggests stability up to this temperature) .

- Photostability : Expose samples to UV light (320–400 nm) for 48 hours; monitor degradation via HPLC (e.g., <5% degradation indicates light resistance) .

- Humidity Testing : Store at 25°C/60% RH for 30 days; NMR detects hydrolytic cleavage (e.g., formamide group degradation) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from assay conditions or structural impurities:

- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT) to distinguish target-specific vs. off-target effects .

- Structural Validation : Re-analyze batches with conflicting data using X-ray crystallography or 2D-NMR (NOESY) to confirm stereochemical consistency .

- Dose-Response Curves : Ensure EC₅₀/IC₅₀ values are reproducible across ≥3 independent replicates to rule out experimental variability .

Advanced: What computational strategies can predict the compound’s interaction with biological targets?

Methodological Answer:

Combine molecular modeling and experimental validation:

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases); prioritize poses with lowest ΔG (e.g., <−8 kcal/mol) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å indicates stable interactions) .

- SAR Analysis : Modify substituents (e.g., trifluoromethyl position) and compare predicted vs. observed IC₅₀ values to refine pharmacophore models .

Advanced: How can researchers elucidate the mechanism of action when traditional assays are inconclusive?

Methodological Answer:

Leverage advanced techniques:

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (e.g., , ) to confirm direct target engagement .

- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution if crystallization fails .

- Metabolomics : Use LC-HRMS to track downstream metabolic perturbations (e.g., ATP depletion in cancer cells) .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

Address scalability through process chemistry:

- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., formamide coupling) to improve heat dissipation and reproducibility .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; optimize loading (1–5 mol%) to reduce metal residues .

- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical parameters (e.g., pH, stirring rate) affecting purity and yield .

Advanced: How can researchers validate the compound’s selectivity across related biological targets?

Methodological Answer:

Employ a multi-target screening approach:

- Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to calculate selectivity scores (S(10) = IC₅₀(target)/IC₅₀(off-target)) .

- Proteome-Wide Analysis : Apply affinity pulldown with biotinylated analogs followed by LC-MS/MS to identify off-target binders .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring thermal stabilization of proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.